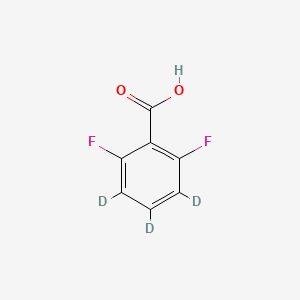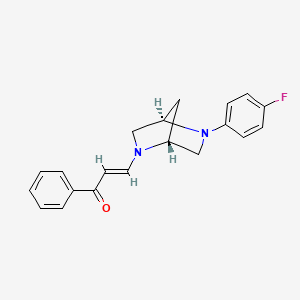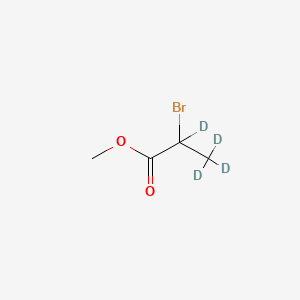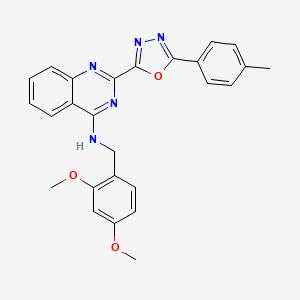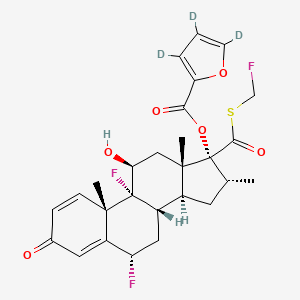
SARS-CoV-2-IN-30 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-30 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and enzymes within the virus, thereby hindering its ability to replicate and spread.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-30 (disodium) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Final Coupling Reaction: The final step usually involves coupling the intermediates under specific conditions, such as the presence of a catalyst or a particular solvent, to form the desired compound.
Industrial Production Methods
Industrial production of SARS-CoV-2-IN-30 (disodium) would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-30 (disodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under the influence of specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These can vary widely depending on the specific substitution reaction but often include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
科学研究应用
SARS-CoV-2-IN-30 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its potential to inhibit viral replication and its interactions with viral proteins.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by targeting specific viral enzymes.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
作用机制
The mechanism of action of SARS-CoV-2-IN-30 (disodium) involves its interaction with specific molecular targets within the SARS-CoV-2 virus. This compound is designed to inhibit the activity of viral enzymes, such as the main protease, which is crucial for viral replication. By binding to the active site of these enzymes, SARS-CoV-2-IN-30 (disodium) prevents the virus from processing its polyproteins, thereby hindering its ability to replicate and spread.
相似化合物的比较
Similar Compounds
SARS-CoV-2-IN-1: Another inhibitor targeting the main protease of SARS-CoV-2.
SARS-CoV-2-IN-2: A compound with a similar mechanism of action but different chemical structure.
SARS-CoV-2-IN-3: Another protease inhibitor with distinct pharmacokinetic properties.
Uniqueness
SARS-CoV-2-IN-30 (disodium) stands out due to its high specificity and potency in inhibiting the main protease of SARS-CoV-2. Its unique chemical structure allows for strong binding affinity and effective inhibition, making it a promising candidate for further development as a therapeutic agent.
属性
分子式 |
C60H50Na2O8P2 |
|---|---|
分子量 |
1007.0 g/mol |
IUPAC 名称 |
disodium;[22-[(4-ethylphenyl)methoxy-oxidophosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-ethylphenyl)methyl phosphate |
InChI |
InChI=1S/C60H52O8P2.2Na/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40;;/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64);;/q;2*+1/p-2 |
InChI 键 |
WWWSFJFLMJCOCG-UHFFFAOYSA-L |
规范 SMILES |
CCC1=CC=C(C=C1)COP(=O)([O-])OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)([O-])OCC1=CC=C(C=C1)CC)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


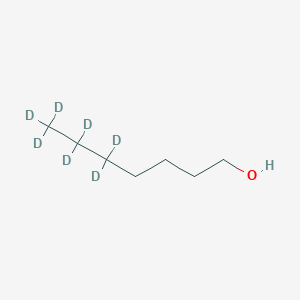

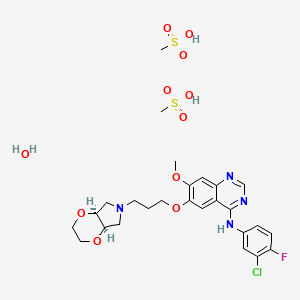
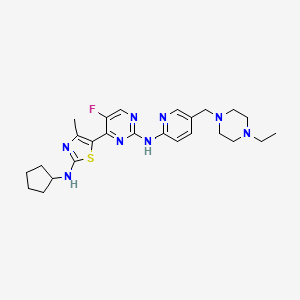

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
